Acolbifene Hydrochloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name |

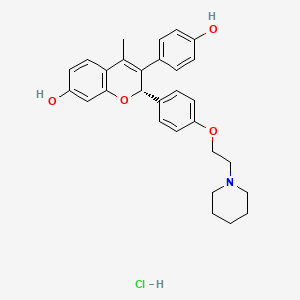

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDPIXWTVEVEA-JMAPEOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

182167-02-8 (Acolbifene) | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30948108 | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-01-4 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252555-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acolbifene Hydrochloride: An In-Depth Technical Guide to its Impact on Gene Expression in ER-Positive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene (B129721) Hydrochloride (EM-652), a fourth-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the management of estrogen receptor-positive (ER-positive) breast cancer. Unlike earlier SERMs, acolbifene exhibits a pure antagonistic effect on the estrogen receptor in breast and uterine tissues, mitigating the risk of off-target agonist activities. This technical guide provides a comprehensive overview of the molecular effects of Acolbifene Hydrochloride, with a specific focus on its influence on gene expression in ER-positive breast cancer cell lines, MCF-7 and T47D. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this promising compound.

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the binding of estradiol. This action prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes. By inhibiting the ligand-dependent activation of both activation function 1 (AF1) and activation function 2 (AF2) domains of the estrogen receptor, acolbifene effectively abrogates downstream signaling pathways that promote cell proliferation.[1]

Impact on Gene Expression in ER-Positive Cell Lines

Studies utilizing ER-positive breast cancer cell lines, primarily MCF-7 and T47D, have begun to elucidate the specific gene expression changes induced by acolbifene. These changes underscore its potent anti-estrogenic activity.

Downregulation of Estrogen-Inducible Genes

Consistent with its mechanism of action, acolbifene has been shown to significantly decrease the expression of well-established estrogen-inducible genes. In a clinical setting involving premenopausal women at high risk for breast cancer, treatment with acolbifene led to a notable reduction in the expression of:

-

pS2 (TFF1): A trefoil factor whose expression is strongly induced by estrogen and is a common marker for ER activity.

-

Estrogen Receptor α (ER-α, ESR1): Acolbifene has been observed to downregulate the expression of its own target, creating a potential feedback loop that enhances its anti-estrogenic effect.

-

Progesterone (B1679170) Receptor (PgR): The expression of the progesterone receptor is a classic hallmark of a functional ER signaling pathway.

Differential Regulation of Novel Proteins and Corresponding Genes in T47D Cells

A significant proteomic and transcriptomic study on T47D breast cancer cells identified six proteins and their corresponding mRNAs that are differentially regulated by 17β-estradiol, 4-hydroxytamoxifen, and acolbifene. This highlights a unique gene regulation profile for acolbifene compared to other SERMs. The identified genes include:

| Gene Symbol | Protein Name |

| CALR | Calreticulin |

| SYAP1 | Synapse Associated Protein 1 |

| CD2BP2 | CD2 Antigen Binding Protein 2 |

| NAP1L1 | Nucleosome Assembly Protein 1 Like 1 |

| PHGDH | D-3-phosphoglycerate dehydrogenase |

| PNPO | Pyridoxine 5'-phosphate oxidase |

Table 1: Genes differentially regulated by Acolbifene in T47D cells.[4]

The precise up- or downregulation of these genes by acolbifene requires further quantitative analysis to fully understand their role in its anti-cancer effects.

Attenuation of Estrogen-Induced Cell Cycle Gene Expression

In T47D cells, acolbifene has been demonstrated to attenuate the upregulation of Cyclin E2 (CCNE2) that is induced by a combination of estrogen and progestogens.[5] CCNE2 is a critical regulator of the cell cycle, and its suppression by acolbifene points to a direct mechanism for inhibiting cell proliferation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline standardized methodologies for key experiments cited in the study of acolbifene's effects on gene expression.

Cell Culture of ER-Positive Cell Lines (MCF-7 and T47D)

-

Cell Line Maintenance: MCF-7 and T47D cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone Deprivation: Prior to hormone or drug treatment, cells are switched to a phenol (B47542) red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.

-

Acolbifene Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the hormone-depleted medium to the desired final concentrations for treating the cells. Treatment durations can vary depending on the experimental endpoint, typically ranging from 24 to 72 hours for gene expression studies.

RNA Extraction and Reverse Transcription

-

RNA Isolation: Total RNA is extracted from cultured cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

Quantitative Real-Time PCR (qPCR)

-

Primer Design: Primers for target genes and a reference gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3) to have a melting temperature of approximately 60°C and to amplify a product of 100-200 base pairs.

-

qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end of the amplification to verify the specificity of the product.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene.

Visualizing Molecular Interactions and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Acolbifene Hydrochloride: A Technical Guide for Breast Cancer Prevention Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene hydrochloride (EM-652), a fourth-generation selective estrogen receptor modulator (SERM), has emerged as a promising agent for the chemoprevention of breast cancer.[1] As a pure estrogen antagonist in breast and uterine tissues, it offers a potentially more favorable safety profile compared to earlier generation SERMs.[1] This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its efficacy in established cancer models, mechanism of action, and available safety data. The information is presented to support further research and development of this compound for breast cancer prevention.

Mechanism of Action

Acolbifene exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the downstream signaling pathways initiated by estrogen that promote cell proliferation in hormone-receptor-positive breast cancer.[2] Unlike tamoxifen, Acolbifene is a pure antagonist and does not exhibit partial agonist activity in the endometrium, a key differentiator that may translate to a better long-term safety profile.[1]

Signaling Pathway

The primary mechanism of Acolbifene involves the direct inhibition of the estrogen receptor signaling pathway. By binding to ERα and ERβ, Acolbifene prevents the conformational changes necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that are critical for cell growth and proliferation.[2]

Figure 1: Simplified signaling pathway of Acolbifene's antagonistic action on the estrogen receptor.

In Vivo Preclinical Efficacy

The antitumorigenic activity of Acolbifene's prodrug, EM-800, has been evaluated in a well-established animal model of breast cancer.

DMBA-Induced Mammary Carcinogenesis in Rats

The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in female Sprague-Dawley rats is a widely used preclinical model to assess the efficacy of preventative agents for breast cancer.

-

Animal Model: Female Sprague-Dawley rats.[3]

-

Carcinogen: A single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA).[4]

-

Treatment: The prodrug of Acolbifene, EM-800, was administered orally once daily, starting 3 days before DMBA administration and continuing for the duration of the study.[4]

-

Tumor Assessment: Palpation for the appearance of mammary tumors, measurement of tumor size, and counting the number of tumors per animal.

| Treatment Group | Dose of EM-800 (µ g/day ) | Tumor Incidence (%) | Average Number of Tumors per Animal |

| Control | 0 | 95 | 4.5 ± 0.5 |

| Low Dose | 25 | 60 | 0.9 ± 0.2 |

| Mid Dose | 75 | 38 | 0.5 ± 0.2 |

| High Dose | 250 | 28 | 0.3 ± 0.1 |

Table 1: Efficacy of EM-800 in Preventing DMBA-Induced Mammary Tumors in Rats. Data adapted from a 282-day study.[4]

In Vitro Preclinical Efficacy

Acolbifene has demonstrated potent anti-proliferative effects in human breast cancer cell lines that are positive for the estrogen receptor.

Cell Proliferation Assays

-

Cell Lines: ER-positive human breast cancer cell lines including MCF-7, ZR-75-1, and T-47D.

-

Treatment: Cells are treated with varying concentrations of Acolbifene in the presence of estradiol (B170435) to assess the inhibition of estrogen-stimulated cell growth.

-

Assay: Cell proliferation can be measured using various standard methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a clonogenic assay.

-

MTT Assay Workflow:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with Acolbifene and/or estradiol for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to controls.

-

-

Figure 2: General workflow for an MTT-based cell proliferation assay.

Effect on Estrogen-Responsive Gene Expression

Acolbifene's mechanism as an ER antagonist is further supported by its ability to downregulate the expression of estrogen-responsive genes.

-

Cell Lines: ER-positive human breast cancer cells (e.g., MCF-7).

-

Treatment: Cells are treated with Acolbifene.

-

Analysis: RNA is extracted from the cells, and the expression levels of target genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

| Gene Target | Effect of Acolbifene Treatment |

| pS2 (TFF1) | Significant Decrease in Expression |

| Progesterone Receptor (PgR) | Significant Decrease in Expression |

| Estrogen Receptor α (ERα) | Significant Decrease in Expression |

Table 2: Effect of Acolbifene on the Expression of Estrogen-Responsive Genes in Breast Cancer Cells.[5]

Inhibition of Estrogen Receptor Transcriptional Activity

The potency of Acolbifene in blocking the transcriptional activity of estrogen receptors has been quantified.

| Estrogen Receptor Subtype | IC50 for Inhibition of Estradiol-Induced Transcriptional Activity |

| ERα | 2 nM |

| ERβ | 0.4 nM |

Table 3: Inhibitory Concentration (IC50) of Acolbifene on Estrogen Receptor Transcriptional Activity.

Preclinical Toxicology and Safety

Comprehensive preclinical toxicology data for this compound is not extensively available in the public domain. Standard preclinical safety evaluations for a new chemical entity would typically include acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent and one non-rodent) to determine the no-observed-adverse-effect-level (NOAEL) and to identify potential target organs of toxicity.[6][7]

Based on a clinical trial in premenopausal women at high risk for breast cancer, Acolbifene was generally well-tolerated with minimal side effects reported.[5] Objective measures in this study showed a clinically insignificant decrease in lumbar spine bone density and an increase in ovarian cysts, but no change in endometrial thickness.[5]

Conclusion

The preclinical data for this compound strongly support its potential as a chemopreventive agent for estrogen receptor-positive breast cancer. Its pure antagonist activity in breast tissue, coupled with a lack of uterotrophic effects, presents a significant advantage. The in vivo efficacy in a well-validated animal model and the potent in vitro anti-proliferative and gene-regulatory effects provide a solid foundation for its clinical development. While detailed public information on its preclinical toxicology is limited, clinical data to date suggests a favorable safety profile. Further research into its long-term safety and efficacy is warranted to fully establish its role in breast cancer prevention.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. DMBA-induced mammary tumor growth in rats exhibiting increased or decreased ability to cope with stress due to early postnatal handling or antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical safety evaluation using nonrodent species: an industry/welfare project to minimize dog use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]

In Vivo Efficacy of Acolbifene Hydrochloride in Animal Models of Osteoporosis: A Technical Guide

Disclaimer: Publicly available, peer-reviewed data on the specific in vivo efficacy of Acolbifene (B129721) Hydrochloride in animal models of osteoporosis is limited. This guide summarizes the known characteristics of Acolbifene and utilizes data from the well-characterized Selective Estrogen Receptor Modulator (SERM), Raloxifene (B1678788), as a representative example to illustrate the expected preclinical efficacy and experimental approaches for this drug class in osteoporosis research.

Introduction

Acolbifene Hydrochloride (also known as EM-652) is a fourth-generation non-steroidal Selective Estrogen Receptor Modulator (SERM)[1]. SERMs are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity. In the context of postmenopausal osteoporosis, an ideal SERM would exert estrogen-like (agonist) effects on bone to prevent bone loss, while demonstrating antagonist effects on reproductive tissues such as the breast and uterus to avoid adverse side effects[2]. Acolbifene is recognized for its estrogenic effects on bone and lipid metabolism, which includes decreasing bone resorption, reducing bone turnover, and increasing bone mineral density, alongside anti-estrogenic effects in uterine and breast tissue[1].

The most common preclinical animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent (rat or mouse)[3]. Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in a net loss of bone mass and deterioration of bone microarchitecture. This model is widely used to evaluate the efficacy of potential anti-osteoporotic agents.

Experimental Protocols

The following outlines a typical experimental protocol used to assess the in vivo efficacy of a SERM, such as this compound, in an ovariectomized rodent model of osteoporosis. This protocol is based on established methodologies from studies on Raloxifene.

Animal Model

-

Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used. For mice, C57BL/6 is a frequent choice[4].

-

Age: Adult animals, typically 3 to 6 months of age, are used to ensure skeletal maturity.

-

Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham surgery, where the ovaries are exteriorized but not removed, is performed on the control group.

-

Acclimatization: Animals are allowed to recover from surgery for a period of 2 to 4 weeks to allow for the onset of bone loss before treatment initiation.

Dosing and Administration

-

Drug Formulation: this compound would be suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.

-

Dose Levels: A dose-response study is typically conducted. Based on studies with other SERMs, doses could range from 0.1 to 10 mg/kg/day.

-

Route of Administration: Oral gavage is a common route for daily administration to mimic clinical use.

-

Treatment Duration: Treatment periods typically range from 4 to 24 weeks to assess both prevention and reversal of bone loss.

Efficacy Endpoints

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at relevant sites such as the lumbar spine and femur at baseline and at the end of the study.

-

Bone Turnover Markers: Serum or plasma samples are collected to measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-1) using ELISA kits[5][6][7].

-

Bone Histomorphometry: At the end of the study, tibiae or vertebrae are collected, processed undecalcified, and sectioned for microscopic analysis. This provides detailed information on the cellular basis of bone turnover and microarchitecture. Key parameters include trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). Dynamic parameters, such as mineral apposition rate (MAR) and bone formation rate (BFR), are measured following sequential administration of fluorochrome labels (e.g., calcein (B42510) and alizarin).

-

Biomechanical Testing: The mechanical strength of bones, such as the femur or vertebral bodies, is assessed using three-point bending or compression tests to determine properties like maximal load and stiffness.

Data Presentation

The following tables present representative quantitative data from studies on Raloxifene in ovariectomized rat models, illustrating the expected effects of an effective SERM.

Table 1: Effect of Raloxifene on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |

| Sham + Vehicle | 0.285 ± 0.005 | 0.240 ± 0.004 |

| OVX + Vehicle | 0.240 ± 0.006 | 0.205 ± 0.005 |

| OVX + Raloxifene (3 mg/kg/day) | 0.275 ± 0.007 | 0.230 ± 0.006 |

*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative and based on findings from studies such as[4].

Table 2: Effect of Raloxifene on Bone Turnover Markers in Ovariectomized Rats

| Treatment Group | Serum P1NP (ng/mL) | Serum CTX-1 (ng/mL) |

| Sham + Vehicle | 15.2 ± 1.8 | 3.5 ± 0.4 |

| OVX + Vehicle | 28.5 ± 2.5 | 7.8 ± 0.9 |

| OVX + Raloxifene (3 mg/kg/day) | 18.1 ± 2.1 | 4.2 ± 0.6 |

*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative.

Table 3: Effect of Raloxifene on Trabecular Bone Histomorphometry in Ovariectomized Rats (Proximal Tibia)

| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + Raloxifene (3 mg/kg/day) |

| Bone Volume/Total Volume (BV/TV, %) | 25.8 ± 1.5 | 12.3 ± 1.2 | 22.5 ± 1.8 |

| Trabecular Number (Tb.N, /mm) | 3.1 ± 0.2 | 1.8 ± 0.1 | 2.8 ± 0.2 |

| Trabecular Separation (Tb.Sp, mm) | 0.25 ± 0.02 | 0.48 ± 0.03 | 0.29 ± 0.02 |

| Bone Formation Rate (BFR/BS, µm³/µm²/day) | 0.15 ± 0.02 | 0.35 ± 0.04 | 0.20 ± 0.03 |

*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative and based on findings from studies such as[2].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized signaling pathway of a SERM in bone cells.

Caption: Typical experimental workflow for evaluating a SERM in an OVX model.

References

- 1. Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of raloxifene on tibia histomorphometry in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retrospective Evaluation of Bone Turnover Markers in Serum for the Prediction of Metastases Development in Breast Cancer Patients: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-enm.org [e-enm.org]

- 7. Bone Turnover Markers: Basic Biology to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Acolbifene Hydrochloride in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene Hydrochloride, also known as EM-652.HCl, is a fourth-generation selective estrogen receptor modulator (SERM) belonging to the benzopyran class. It is the active metabolite of the prodrug EM-800. Acolbifene has demonstrated potent antiestrogenic effects in preclinical studies, particularly in models of breast cancer, without stimulating uterine tissue, a significant advantage over other SERMs like tamoxifen. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound in rodent models, a critical aspect for its preclinical and translational development.

Metabolic Pathway of Acolbifene

Acolbifene undergoes metabolic activation to form reactive quinone methides. This bioactivation process is a key aspect of its metabolism and has been studied in rat liver microsomes. The transformation involves enzymatic oxidation and can influence both the efficacy and potential toxicity of the compound.

Experimental Protocols

While specific pharmacokinetic data is scarce, several studies have described the experimental designs used to evaluate the pharmacological effects of this compound in rodents, primarily rats. These protocols provide a framework for conducting further pharmacokinetic investigations.

General Experimental Workflow for Pharmacological Studies

The following diagram illustrates a typical workflow for assessing the in vivo effects of Acolbifene in a rodent model. This design can be adapted for pharmacokinetic studies by incorporating serial blood sampling.

Key Methodological Details from Published Studies:

| Parameter | Description |

| Animal Model | Primarily female Sprague-Dawley rats have been used in studies evaluating the effects of Acolbifene. Ovariectomized models are frequently employed to study its estrogenic and antiestrogenic properties. |

| Drug Formulation | This compound is typically administered orally, often as a suspension in a vehicle like 0.5% carboxymethylcellulose. |

| Dosage | Dosing regimens in pharmacological studies have varied, with daily oral doses ranging from 10 µg to 100 µg per rat. |

| Route of Administration | Oral gavage is the most common route of administration, reflecting the intended clinical use of its prodrug, EM-800. |

| Bioanalytical Methods | While specific details for Acolbifene are not widely published, the quantification of similar selective estrogen receptor modulators in rodent plasma is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for pharmacokinetic analysis. |

Bioavailability Considerations

The oral bioavailability of Acolbifene is intrinsically linked to the in vivo conversion of its prodrug, EM-800. The rationale for developing a prodrug is often to enhance oral absorption and bioavailability of the active compound.

Discussion and Future Directions

The lack of publicly available, detailed pharmacokinetic data for this compound in rodents represents a significant knowledge gap. To fully understand its therapeutic potential and to optimize dosing strategies for further preclinical and clinical development, dedicated pharmacokinetic studies in relevant rodent models are essential.

Key areas for future research should include:

-

Single and multiple-dose pharmacokinetic studies in rats and mice to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and volume of distribution.

-

Absolute bioavailability studies comparing intravenous and oral administration of Acolbifene.

-

Pharmacokinetic studies of the prodrug EM-800 to characterize the rate and extent of its conversion to Acolbifene in vivo.

-

Tissue distribution studies to understand the accumulation of Acolbifene in target organs (e.g., mammary tissue, uterus) and potential sites of toxicity.

-

Metabolite identification and profiling to further elucidate the metabolic fate of Acolbifene.

The generation of this data will be crucial for establishing a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Acolbifene, thereby supporting its continued development as a promising therapeutic agent. Researchers are encouraged to publish such findings to enrich the public knowledge base and facilitate advancements in the field.

Acolbifene Hydrochloride: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene Hydrochloride, also known by its developmental codes EM-652 and SCH-57068, is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM).[1][2] It is the active metabolite of the prodrug EM-800.[2] Acolbifene has garnered significant interest in the scientific community for its potential in the treatment and prevention of breast cancer.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis pathway of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Development

Acolbifene was initially developed by Endoceutics, Inc. and has undergone extensive preclinical and clinical evaluation.[4] It emerged from research efforts to identify a SERM with a superior pharmacological profile compared to its predecessors, such as tamoxifen (B1202). The goal was to develop a compound that would act as a pure estrogen antagonist in breast and uterine tissues, thereby avoiding the partial agonist effects that can lead to an increased risk of endometrial cancer, while retaining the beneficial estrogenic effects on bone and lipid metabolism.[5][6] Acolbifene has been investigated in Phase II and III clinical trials for its potential in preventing breast cancer in high-risk premenopausal women.[3][7][8]

Mechanism of Action

Acolbifene exhibits a unique mechanism of action by acting as a pure and potent antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5] Unlike some other SERMs, it effectively inhibits both the ligand-dependent activation function 2 (AF-2) and the ligand-independent activation function 1 (AF-1) of the estrogen receptors.[5] This dual inhibition is crucial as AF-1 activity is associated with growth factor signaling pathways that can contribute to tamoxifen resistance. By blocking both pathways, Acolbifene can more effectively suppress the proliferation of estrogen receptor-positive (ER+) breast cancer cells.

In tissues such as the breast and uterus, the binding of Acolbifene to the estrogen receptor induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription, leading to a potent anti-estrogenic effect.[9] Conversely, in bone and the cardiovascular system, the Acolbifene-ER complex appears to recruit different sets of coregulatory proteins, resulting in estrogen-like agonistic effects. This tissue-selective activity includes the potential to prevent bone loss and lower serum cholesterol levels.[10]

Quantitative Biological Activity

Acolbifene has demonstrated potent biological activity in a variety of preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Biological Activity of Acolbifene

| Parameter | Cell Line / Receptor | Value | Reference |

| IC₅₀ (ERα Transcriptional Activity) | - | 2 nM | [11][12] |

| IC₅₀ (ERβ Transcriptional Activity) | - | 0.4 nM | [11][12] |

| IC₅₀ (Cell Proliferation) | T-47D | 0.110 - 0.146 nM | [4][11] |

| ZR-75-1 | 0.75 nM | [11] | |

| MCF-7 | 0.321 nM | [11] | |

| Relative Binding Affinity (RBA) | Rat Uterine ER | 380 | [4] |

| Binding Affinity (Ki) | Human Breast Cancer ER | 0.047 nM | [11] |

| Human Uterine ER | 0.042 nM | [11] |

Table 2: Clinical Efficacy of Acolbifene

| Parameter | Study Population | Baseline Value (Median) | Post-treatment Value (Median) | P-value | Reference |

| Ki-67 Expression | Premenopausal women at high risk for breast cancer | 4.6% | 1.4% | < 0.001 | [7] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that can be initiated from readily available starting materials. One common route involves a Friedel-Crafts reaction followed by a series of protection, condensation, cyclization, alkylation, and deprotection steps. The final step involves resolution to obtain the desired enantiomer, followed by salt formation.

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of Acolbifene

A representative synthesis of Acolbifene is described below, based on published literature.[9][10]

-

Step 1: Friedel-Crafts Acylation. Resorcinol is reacted with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to yield 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.[10] The reaction is typically carried out in a suitable solvent like toluene (B28343) at elevated temperatures.

-

Step 2: Protection of Phenolic Hydroxyl Groups. The hydroxyl groups of the deoxybenzoin intermediate are protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by reacting the intermediate with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) to form the corresponding bis-tetrahydropyranyl (THP) ether.[9]

-

Step 3: Knoevenagel Condensation and Cyclization. The protected deoxybenzoin is then condensed with 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde in the presence of a base, such as piperidine. This reaction leads to the formation of a chromanone derivative through an intramolecular cyclization.[9]

-

Step 4: Alkylation. The chromanone intermediate is treated with an organometallic reagent, such as methyllithium (B1224462) (CH₃Li) or methylmagnesium bromide (CH₃MgBr), to introduce a methyl group at the carbonyl position, forming a tertiary alcohol.

-

Step 5: Dehydration and Deprotection. The tertiary alcohol is then subjected to acidic conditions, which concurrently induces dehydration to form the characteristic benzopyran ring system of Acolbifene and removes the THP protecting groups to yield racemic Acolbifene.

-

Step 6: Chiral Resolution. The racemic mixture of Acolbifene is resolved to isolate the desired (S)-enantiomer, which is the biologically active form. This can be accomplished using techniques such as preparative chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent.[9]

-

Step 7: Hydrochloride Salt Formation. Finally, the purified (S)-Acolbifene is treated with hydrochloric acid (HCl) in a suitable solvent to form the stable and water-soluble this compound salt.

Estrogen Receptor Binding Assay

The affinity of Acolbifene for the estrogen receptor can be determined using a competitive binding assay. A general protocol is as follows:

-

Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable tissue source, such as rat uteri or human breast cancer cells (e.g., MCF-7).

-

Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Acolbifene.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of Acolbifene to that of a reference compound (e.g., estradiol).

Cell Proliferation Assay (MCF-7 Cells)

The anti-proliferative activity of Acolbifene on estrogen-dependent breast cancer cells can be assessed using a cell proliferation assay. A typical protocol using MCF-7 cells is outlined below:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[13][14]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing a low concentration of charcoal-stripped FBS (to remove endogenous steroids) and varying concentrations of Acolbifene, with or without a fixed concentration of estradiol to stimulate proliferation.

-

Incubation: The cells are incubated for a period of 48 to 72 hours.

-

Assessment of Cell Proliferation: Cell proliferation can be quantified using various methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

SRB (Sulforhodamine B) Assay: This assay measures cellular protein content.

-

BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC₅₀ value, which represents the concentration of Acolbifene required to inhibit 50% of the estradiol-stimulated cell proliferation.

In Vivo Xenograft Model

The in vivo efficacy of Acolbifene can be evaluated in an animal model, such as a human breast cancer xenograft model in immunodeficient mice.

-

Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID mice) are used to eliminate the influence of endogenous estrogens.

-

Tumor Cell Implantation: Human breast cancer cells, such as ZR-75-1, are implanted subcutaneously or into the mammary fat pad of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives Acolbifene, typically administered orally, while the control group receives the vehicle. An estrogen source, such as estrone, may be administered to stimulate tumor growth.

-

Monitoring: Tumor size is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of Acolbifene is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a promising selective estrogen receptor modulator with a distinct mechanism of action that confers a potent and pure anti-estrogenic effect in breast and uterine tissues. Its discovery and development have been driven by a deep understanding of estrogen receptor biology and the desire to create a safer and more effective agent for the prevention and treatment of breast cancer. The synthesis of Acolbifene is a well-defined process, and its biological activity has been extensively characterized through a variety of in vitro and in vivo assays. The data presented in this guide underscore the significant potential of Acolbifene as a valuable therapeutic agent in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for the utilization of murine interstitial fluid extract to model breast cancer in the context of old age in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, EM-01538, SCH-57068.HCl, EM-652.HCl-药物合成数据库 [drugfuture.com]

- 10. tandfonline.com [tandfonline.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encodeproject.org [encodeproject.org]

- 14. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Structural Activity Relationship of Acolbifene Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene (B129721) Hydrochloride (also known as EM-652) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of breast cancer.[1][2] As a SERM, it exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. Acolbifene acts as a pure antagonist in breast and uterine tissues, making it a promising candidate for hormone-sensitive cancers.[3] Conversely, it shows estrogenic effects on bone density and lipid metabolism, potentially offering benefits for postmenopausal women.[3][4]

Acolbifene binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] Its mechanism of action involves binding to these receptors, inducing a conformational change that blocks the transcriptional activation functions (AF1 and AF2) of the receptors, thereby inhibiting estrogen-stimulated cell proliferation.[3][5]

Understanding the structural activity relationship (SAR) of Acolbifene analogs is crucial for the design of novel SERMs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of Acolbifene analogs, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Acolbifene exerts its effects by competitively binding to estrogen receptors, which are ligand-activated transcription factors. In the absence of an agonist like estradiol (B170435), the ER is in an inactive state. Upon binding estradiol, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.

Acolbifene, as an antagonist, also binds to the ER. However, this binding induces a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors. This effectively blocks the transcription of estrogen-dependent genes, leading to an anti-proliferative effect in tissues like the breast and endometrium. The beneficial metabolic actions of Acolbifene on adiposity and cholesterol have been shown to be mediated through its interaction with ERα.[6]

Structural Activity Relationship (SAR) of Acolbifene Analogs

The core structure of Acolbifene is a 2H-1-benzopyran scaffold. SAR studies have primarily focused on modifications of the nitrogen-containing side chain, as this group is crucial for ER binding and the overall pharmacological profile.

A key study synthesized a series of Acolbifene analogs by varying the substitution on the nitrogen atom of the 2H-1-benzopyran derivatives and evaluated their biological activities. The results of this study are summarized in the tables below.

Quantitative SAR Data

The following tables present the quantitative data for Acolbifene (EM-652) and its analogs. The data includes relative binding affinity (RBA) for the rat uterine estrogen receptor, the half-maximal inhibitory concentration (IC50) for the proliferation of T-47D human breast cancer cells, and in vivo antiuterotrophic activity in ovariectomized mice.

Table 1: Estrogen Receptor Binding Affinity and In Vitro Anti-proliferative Activity of Acolbifene Analogs

| Compound | Nitrogen Substitution | RBA (%)¹ | IC50 (nM)² in T-47D cells |

| Estradiol | - | 100 | - |

| EM-343 (racemic Acolbifene) | Piperidine (B6355638) | 380 | 0.110 |

| Analog 1a | Dimethylamine (B145610) | 180 | 0.230 |

| Analog 1c | Pyrrolidine | 300 | 0.120 |

| Analog 1d | Hexamethyleneimine | 260 | 0.130 |

| Analog 1e | Morpholine (B109124) | 100 | 0.280 |

| Analog 1f | N-Methylpiperazine | 20 | 0.900 |

¹ Relative Binding Affinity (RBA) for rat uterine cytosolic estrogen receptor, with estradiol set to 100%.[7] ² Half-maximal inhibitory concentration of estradiol-stimulated proliferation of T-47D cells.[7]

Table 2: In Vivo Uterotrophic and Antiuterotrophic Activity of Acolbifene Analogs in Ovariectomized Mice

| Compound | Dose (nmol) | Uterine Weight (% of control)³ | Antiuterotrophic Activity (% inhibition)⁴ |

| Control | - | 100 | - |

| Estrone (E1) | 0.14 | 250 | - |

| EM-343 + E1 | 7.5 | 155 | 63 |

| EM-343 + E1 | 75 | 125 | 84 |

| Analog 1a + E1 | 75 | 160 | 60 |

| Analog 1c + E1 | 75 | 140 | 73 |

| Analog 1d + E1 | 75 | 145 | 70 |

| Analog 1e + E1 | 75 | 200 | 33 |

³ Uterine weight as a percentage of the vehicle-treated control group.[7] ⁴ Percentage inhibition of the estrone-stimulated increase in uterine weight.[7]

SAR Insights

From the data presented, several key SAR insights can be drawn:

-

Piperidine Ring is Optimal: The racemic form of Acolbifene (EM-343), which contains a piperidine ring, demonstrates the best overall pharmacological profile with the highest RBA (380%), the lowest IC50 (0.110 nM), and the most potent antiuterotrophic activity.[7]

-

Cyclic Amines are Preferred: Cyclic amine substitutions (piperidine, pyrrolidine, hexamethyleneimine) generally result in higher binding affinity and anti-proliferative activity compared to the acyclic dimethylamine analog.

-

Steric Hindrance and Polarity: The introduction of a heteroatom, as in the morpholine analog, or a larger, more polar group like N-methylpiperazine, leads to a significant decrease in both binding affinity and anti-proliferative activity. This suggests that the lipophilicity and steric bulk of the nitrogen substituent are important for optimal interaction with the ER.

-

In Vivo Correlation: The in vivo antiuterotrophic activity generally correlates well with the in vitro binding affinity and anti-proliferative data. The analogs with higher RBA and lower IC50 values also show greater inhibition of estrone-stimulated uterine growth.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of SERMs. The following sections describe the methodologies for the key assays used to characterize Acolbifene and its analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Methodology:

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer solution. The homogenate is then centrifuged to separate the cytosolic fraction containing the estrogen receptors.[8]

-

Competitive Binding: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with increasing concentrations of the unlabeled test compound.[8]

-

Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.[9]

-

Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.[10]

Cell Proliferation Assay (MCF-7 or T-47D cells)

This in vitro assay measures the ability of a compound to inhibit the proliferation of estrogen-sensitive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 or T-47D cells, which are ER-positive human breast adenocarcinoma cell lines, are cultured in a suitable medium, often phenol (B47542) red-free to avoid estrogenic effects from the pH indicator.[11][12]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.[11]

-

Treatment: The cells are then treated with a constant concentration of estradiol (to stimulate proliferation) and varying concentrations of the test compound (the potential inhibitor).[12]

-

Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.

-

Assessment of Proliferation: Cell proliferation can be assessed using various methods:

-

MTT or MTS Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.[11][13]

-

Sulforhodamine B (SRB) Assay: Stains total cellular protein, providing a measure of cell mass.[11]

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.[13]

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50) is calculated.

In Vivo Uterotrophic and Antiuterotrophic Assay

This in vivo assay evaluates the estrogenic (uterotrophic) or antiestrogenic (antiuterotrophic) activity of a compound in immature or ovariectomized female rodents.[14][15]

Methodology:

-

Animal Model: Immature or ovariectomized female mice or rats are used. Ovariectomy removes the endogenous source of estrogen.[16]

-

Dosing:

-

Uterotrophic Assay: Animals are treated with the test compound alone for 3-7 consecutive days.

-

Antiuterotrophic Assay: Animals are co-treated with a known estrogen (e.g., estradiol or estrone) and the test compound for 3-7 days.

-

-

Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight).[14]

-

Data Analysis:

-

Uterotrophic Effect: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

-

Antiuterotrophic Effect: A statistically significant decrease in uterine weight in the co-treated group compared to the group treated with the estrogen alone indicates antiestrogenic activity.[15]

-

Conclusion

The structural activity relationship of Acolbifene analogs highlights the critical role of the nitrogen-containing side chain in determining the pharmacological activity of these SERMs. The presence of a piperidine ring, as in Acolbifene, is optimal for high-affinity binding to the estrogen receptor and potent anti-proliferative and antiuterotrophic effects. Modifications that increase steric bulk or polarity in this region are generally detrimental to activity.

The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the design and evaluation of novel SERMs. By understanding the key structural requirements for potent and selective ER modulation, it is possible to rationally design new Acolbifene analogs with improved therapeutic profiles for the treatment and prevention of hormone-dependent diseases. Future studies could explore modifications to other parts of the 2H-1-benzopyran scaffold to further elucidate the SAR and optimize the drug-like properties of this important class of molecules.

References

- 1. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator acolbifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acolbifene Hydrochloride in in vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acolbifene Hydrochloride is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic activity.[1] It is an active metabolite of EM-800 and functions as a pure antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3] Acolbifene inhibits the estradiol (B170435) (E2)-induced transcriptional activity of ERα and ERβ with high efficacy.[2][4] In breast and uterine tissues, it acts as an estrogen antagonist, thereby inhibiting the proliferation of ER-positive cancer cells.[1][2] Conversely, it demonstrates estrogenic (agonist) effects on lipid metabolism and bone, highlighting its tissue-selective activity.[1] These properties make this compound a valuable tool for studying estrogen receptor signaling and for the development of therapies for hormone-dependent cancers.

This document provides a detailed protocol for dissolving this compound and its application in a common in vitro cell proliferation assay using breast cancer cell lines.

Chemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₉H₃₂ClNO₄ |

| Molecular Weight | 494.02 g/mol [4] |

| Appearance | Solid |

| Storage (Solid) | 4°C, sealed from moisture[4] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months[3][4] |

Dissolving this compound

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Due to its lipophilic nature, precipitation may occur when diluting stock solutions into aqueous media such as phosphate-buffered saline (PBS) or cell culture medium.[5] The following protocol is recommended for preparing a stock solution and subsequent working solutions for in vitro assays.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ultrasonic water bath

-

Sterile microcentrifuge tubes or vials

-

Sterile, pyrogen-free water or cell culture medium

Protocol for Preparing Stock Solution (10 mM in DMSO)

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.94 mg of this compound (MW: 494.02 g/mol ).

-

Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM solution from 4.94 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[4]

-

Sterilization: While not always necessary due to the nature of DMSO, if required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Protocol for Preparing Working Solutions in Cell Culture Medium

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: To minimize precipitation, perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in your final assay medium.

-

Mixing: When diluting, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube.[5] This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

-

Sonication (if necessary): If precipitation is observed, sonicate the working solution in an ultrasonic water bath for a short period until the solution clears.[5] Use minimal effective sonication to avoid degradation of the compound or medium components.

-

Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.[5]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of this compound to assess its effect on the proliferation of estrogen receptor-positive breast cancer cell lines, such as MCF-7 or T-47D.[2][3]

Materials

-

ER-positive breast cancer cells (e.g., MCF-7, T-47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for estrogen-deprivation studies)

-

This compound working solutions

-

Estradiol (E2) solution (positive control for proliferation)

-

Vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Assay Procedure

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Estrogen Deprivation (Optional): For studying the antagonistic effects of Acolbifene, after cell attachment, replace the complete medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to deprive the cells of estrogenic compounds.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare solutions for controls:

-

Vehicle control (medium with DMSO)

-

Positive control (medium with Estradiol, e.g., 10 nM)

-

Test wells (medium with different concentrations of this compound, with or without Estradiol)

-

-

Remove the old medium from the wells and add 100 µL of the prepared treatment solutions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value of this compound.

Visualizations

Signaling Pathway of this compound

References

Application Notes and Protocols for Administering Acolbifene Hydrochloride to Mice in Prevention Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Acolbifene Hydrochloride to mice in preclinical cancer prevention studies. The information is intended to guide researchers in designing and executing experiments to evaluate the prophylactic efficacy of this selective estrogen receptor modulator (SERM).

Introduction to this compound

This compound is a fourth-generation SERM with a distinct pharmacological profile. It functions as a pure antagonist of the estrogen receptor (ER) in breast and uterine tissues, while exhibiting estrogenic (agonist) effects on bone density and lipid metabolism. By binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), Acolbifene modulates the transcription of estrogen-regulated genes. This tissue-selective activity makes it a promising candidate for breast cancer prevention, potentially offering a favorable safety profile compared to other SERMs.

Data Presentation

The following table summarizes quantitative data from a representative prevention study in a transgenic mouse model of breast cancer.

| Experimental Group | Mouse Model | Administration Route | Dosage | Duration | Tumor Incidence (%) | Tumor Multiplicity (Tumors/Mouse) | Reference |

| Control | MMTV-neu | Diet | 0 mg/kg | 52 weeks | Not specified | Not specified | [1] |

| Acolbifene | MMTV-neu | Diet | 3 mg/kg | 52 weeks | Significantly delayed | Not specified | |

| Acolbifene & LG100268 | MMTV-neu | Diet | 3 mg/kg & 30 mg/kg | 52 weeks | 0% | 0 |

Note: While the specific tumor incidence and multiplicity for the Acolbifene alone group were not detailed in the abstract, the combination therapy with the rexinoid LG100268 showed a complete prevention of tumor development.

Experimental Protocols

This section outlines detailed methodologies for three common administration routes for this compound in mice.

Oral Gavage

Oral gavage ensures precise dosing of the compound directly into the stomach.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Sterile water or saline

-

Warming bath or pad

-

Appropriately sized gavage needles (18-20 gauge for adult mice)[2]

-

Syringes (1 ml)

-

Animal scale

Protocol:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 2.5 mg/kg) and the number and weight of the mice.

-

Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.

-

Prepare the final dosing solution to a concentration that allows for an administration volume of 5-10 ml/kg body weight.[3]

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and mark the needle.[4][5]

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. [2][4]

-

Once the needle is properly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound solution.[4]

-

Gently withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.

-

Administration in Diet

Incorporating the compound into the diet is a non-invasive method for long-term studies.

Materials:

-

This compound powder

-

Powdered mouse chow

-

A precise scale

-

A blender or mixer for homogenous mixing

-

Small amount of sterile water or a binder (e.g., cornstarch) if preparing pellets.[6]

Protocol:

-

Diet Preparation:

-

Calculate the total amount of this compound needed based on the desired concentration in the diet (e.g., 3 mg/kg of diet) and the total amount of feed to be prepared.

-

To ensure a homogenous mixture, first, mix the this compound with a small portion of the powdered diet.

-

Gradually add this pre-mix to the rest of the powdered diet and mix thoroughly in a blender or a specialized mixer.

-

If preparing pellets, a small amount of sterile water or a binder can be added to the mixture to facilitate pellet formation.

-

Store the medicated diet in a cool, dark, and dry place to prevent degradation of the compound.

-

-

Administration and Monitoring:

-

Provide the medicated diet to the mice ad libitum.

-

Regularly monitor food consumption to ensure that the mice are receiving the intended dose. This can be done by weighing the food hoppers at regular intervals.

-

Observe the animals for any changes in feeding behavior or body weight.

-

Subcutaneous Injection

Subcutaneous injection allows for a controlled and sustained release of the compound.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., sterile saline, or a solution containing a solubilizing agent if necessary)

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)[7]

-

70% ethanol (B145695) or other skin disinfectant

-

Animal clippers (optional)

Protocol:

-

Preparation of Injection Solution:

-

Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The final volume for injection should typically be between 100-200 µl for a mouse.

-

Ensure the solution is at room temperature or slightly warmed before injection to minimize discomfort to the animal.

-

-

Injection Procedure:

-

Gently restrain the mouse.

-

The preferred injection site is the loose skin over the back, between the shoulder blades.

-

If necessary, shave the fur from the injection site and clean the skin with 70% ethanol.

-

Lift the skin to create a "tent."[8]

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[7]

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Slowly inject the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

Return the mouse to its cage and monitor for any signs of irritation or adverse reaction at the injection site.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo prevention studies.

References

- 1. Prevention of mammary carcinogenesis in MMTV-neu mice by targeting RLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. Manipulation of Mouse Metabolism. | Oncohema Key [oncohemakey.com]

- 4. research.sdsu.edu [research.sdsu.edu]

- 5. research.fsu.edu [research.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for Long-Term Animal Studies with Acolbifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available data and composite protocols for conducting long-term animal studies with Acolbifene (B129721) Hydrochloride (also known as EM-652). Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) with pure antiestrogenic activity in breast and uterine tissues.[1] The following information is intended to guide the design of preclinical efficacy and toxicology studies in rodent models.

Data Presentation: Acolbifene Hydrochloride Dosage in Animal Studies

The following table summarizes the reported dosages of Acolbifene used in various preclinical studies. It is important to note that publicly available data on long-term dosing is limited, and some of the cited studies are of shorter duration.

| Animal Model | Dosage | Administration Route | Study Duration | Study Focus | Reference |

| Female Sprague-Dawley Rats | Not explicitly stated, but used to prevent ovariectomy-induced obesity and related metabolic abnormalities. | Not explicitly stated | 20 days | Energy balance and lipid metabolism | [2] |

| Intact and Ovariectomized Female Rats | Not explicitly stated, but used to prevent diet-induced hypercholesterolemia. | Not explicitly stated | 3 weeks | Cholesterol metabolism | [3] |

| Female Sprague-Dawley Rats | Implied use in a DMBA-induced mammary cancer model, but specific dosage and duration for Acolbifene treatment are not detailed in the search results. | Oral (inferred) | Not specified | Cancer Prevention | [4] |

| Ovariectomized Mice | 0.01 mg/mouse | Subcutaneous injection | Single dose | Gene expression | |

| MMTV-neu Transgenic Mice | 3 mg/kg of diet | Dietary | 52 weeks | Cancer Prevention |

Experimental Protocols

Due to the limited availability of detailed, published long-term study protocols for this compound, the following are representative protocols constructed from the available literature on Acolbifene and general methodologies for long-term rodent studies with SERMs and in specific disease models.

Protocol 1: Long-Term (24-Week) Oral Gavage Study of this compound in a DMBA-Induced Rat Mammary Cancer Model

1. Objective: To evaluate the chemopreventive efficacy of this compound in a chemically-induced mammary carcinogenesis model in female Sprague-Dawley rats.

2. Materials:

-

This compound (EM-652)

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

Vehicle for Acolbifene: 1% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water

-

Vehicle for DMBA: Corn oil

-

Female Sprague-Dawley rats (40-45 days old)

-

Oral gavage needles (for rats)

-

Standard laboratory equipment for animal housing, weighing, and tumor measurement.

3. Experimental Workflow:

Workflow for DMBA-induced mammary cancer study.

4. Detailed Procedure:

-

Animal Acclimatization: House female Sprague-Dawley rats (40-45 days old) in standard laboratory conditions for one week to acclimatize.

-

Tumor Induction: At 50-55 days of age, administer a single dose of 80 mg/kg body weight of DMBA dissolved in corn oil via oral gavage.[5]

-

Group Allocation: One week after DMBA administration, randomly assign rats to the following groups (n=20 per group):

-

Group 1: Vehicle control (1% HPMC daily by oral gavage)

-

Group 2: this compound (e.g., 1 mg/kg body weight, daily by oral gavage)

-

Group 3: this compound (e.g., 3 mg/kg body weight, daily by oral gavage)

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in 1% HPMC in sterile water.

-

Administer the assigned treatment daily via oral gavage for 24 weeks.

-

-

Monitoring and Data Collection:

-

Palpate the mammary glands of each rat weekly to detect tumor appearance, starting from the first week of treatment.[6]

-

Record the date of the first palpable tumor to determine tumor latency.

-

Measure tumor dimensions with calipers weekly to calculate tumor volume.

-

Record the body weight of each animal weekly.

-

-

Endpoint and Analysis:

-

At the end of the 24-week treatment period, euthanize the animals.

-

Perform a complete necropsy, and excise all mammary tumors.

-

Record the number, weight, and location of all tumors for each animal.

-